2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
Description
2-[5-(1H-Pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound featuring a pyridine core linked to a thiazole ring and a pyrazole substituent. This tri-heterocyclic architecture endows the molecule with unique electronic and steric properties, making it relevant in medicinal chemistry, coordination chemistry, and materials science. The pyridine ring provides a rigid planar structure, while the thiazole and pyrazole moieties offer nitrogen and sulfur atoms capable of hydrogen bonding, π-π interactions, and metal coordination .
Properties
IUPAC Name |
5-(1H-pyrazol-5-yl)-2-pyridin-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c1-2-5-12-9(3-1)11-13-7-10(16-11)8-4-6-14-15-8/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPCIYLMLUJAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(S2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives to form the thiazole and pyrazole rings, respectively . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts like Amberlyst-70 have been explored to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be used as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Chemical Properties and Structure
2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine features a complex heterocyclic structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 227.29 g/mol. The compound is characterized by the presence of a pyridine ring linked to a thiazole and pyrazole moiety, which enhances its interaction with biological targets.
Scientific Research Applications
The compound has been studied for various applications in medicinal chemistry, particularly in the following areas:
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anti-proliferative effects against human cancer cell lines. In vitro studies have demonstrated cytotoxicity against various cancer types, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers. For instance, studies indicated that synthesized pyrazolo-thiazole derivatives displayed IC50 values ranging from 17.50 µM to 61.05 µM against these cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have reported that pyrazole derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell integrity and inhibition of essential metabolic pathways .
Phosphodiesterase Inhibition
Another noteworthy application involves the inhibition of phosphodiesterase enzymes (PDEs), particularly PDE3A and PDE3B. Compounds derived from this compound have shown promising results as potential cardiotonic agents through their ability to inhibit these enzymes, leading to increased intracellular cyclic AMP levels .
Case Studies
Several case studies illustrate the effectiveness of this compound in various therapeutic contexts:
Case Study 1: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of thiazole-pyrazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that certain compounds exhibited potent anticancer activity comparable to established chemotherapeutics like Doxorubicin .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on synthesizing pyrazolo[1,5-a]pyrimidine derivatives derived from this compound showed promising antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi .
Mechanism of Action
The mechanism of action of 2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved often include key biochemical processes that are crucial for cellular function.
Comparison with Similar Compounds
Pyrazole-Pyridine Derivatives
Example Compound : 2-(1H-Pyrazol-5-yl)pyridine ()
- Structure : Lacks the thiazole ring present in the target compound.
- Reactivity: Reacts with BPh₃ to form organoboron complexes, demonstrating utility in sensor applications for alkali metal ions .
- Coordination Chemistry : Pyrazole-pyridine derivatives act as bidentate ligands, but the absence of a thiazole limits their versatility compared to the target compound.
Thiazole-Containing Derivatives
Example Compound : Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate ()
- Structure : Features a thiazole ring with ester and amide substituents.
- Biological Activity : Identified as a SARS-CoV-2 Main Protease inhibitor with favorable ADMET properties .
Example Compound: N-[5-(Dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide ()
Tetrazole-Pyridine Analogs
Example Compound : 3-(1H-Tetrazol-5-yl)pyridinium nitrate ()
- Structure : Tetrazole replaces the thiazole-pyrazole system.
- Applications : Widely used in coordination chemistry and metal-organic frameworks (MOFs) due to tetrazole’s multiple coordination modes .
- Electronic Properties : Tetrazole’s high nitrogen content confers strong electron-withdrawing effects, contrasting with the electron-rich thiazole in the target compound.
Example Compound : 2-(1H-Tetrazol-5-yl)pyridine ()
- Bioisosteric Role : Serves as a carboxylic acid surrogate in drug design, unlike the target compound, which may act as a protease inhibitor via thiazole-mediated interactions .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Biological Activity
2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The compound features a unique structure that combines a pyrazole moiety with a thiazole and pyridine ring, contributing to its biological activity. The structural formula can be represented as follows:
1. Anticancer Properties
Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer activities. For instance, compounds containing the pyrazole ring have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 26.0 |
| Other Pyrazole Derivative | MCF7 | 3.79 |
| Another Pyrazole Derivative | HepG2 | 0.71 |
These findings suggest that the compound may inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that certain pyrazole derivatives possess the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory processes.
| Compound | Activity Tested | Result |
|---|---|---|
| This compound | TNF-α Inhibition | Significant |
| Another Pyrazole Derivative | IL-6 Inhibition | Significant |
These results highlight the potential of this compound in treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. Studies have shown that it exhibits good activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity Level |
|---|---|
| E. coli | Moderate |
| S. aureus | High |
| Pseudomonas aeruginosa | Moderate |
This suggests its potential application in developing new antibacterial agents .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cytokine Modulation : It can modulate cytokine production, reducing inflammation.
- Direct Antimicrobial Action : The structural components may disrupt bacterial cell walls or interfere with metabolic pathways.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of various pyrazole derivatives on human cancer cell lines, demonstrating that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner.
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of this compound in animal models of arthritis. Results indicated a marked reduction in swelling and inflammatory markers compared to control groups.
Q & A
Basic Questions
Q. What are the recommended methods for determining the crystal structure of 2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine and resolving potential data contradictions?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data. For high-resolution or twinned data, SHELXPRO can assist in resolving ambiguities. Cross-validate results with spectroscopic techniques (e.g., NMR, IR) to address contradictions arising from polymorphism or disordered solvent molecules .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer: Follow safety data sheet (SDS) protocols:
- Use personal protective equipment (PPE), including nitrile gloves and safety goggles.
- Work in a fume hood to minimize inhalation risks.
- Store in airtight containers at 4°C to prevent degradation.
- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer:
- Step 1: Employ a one-pot condensation of pyrazole-thiol derivatives with 2-cyanopyridine under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2: Optimize solvent polarity (e.g., switch from DMF to acetonitrile) and reaction temperature (60–80°C) to enhance yield.
- Step 3: Monitor progress via TLC or LC-MS. Purify by column chromatography using silica gel and ethyl acetate/hexane gradients .
Advanced Research Questions
Q. How can computational tools like Multiwfn be utilized to analyze the electronic properties of this compound?
- Methodological Answer:
- Electron Localization Function (ELF): Use Multiwfn to map ELF and identify regions of high electron density, critical for predicting nucleophilic/electrophilic sites.
- Electrostatic Potential (ESP): Generate ESP surfaces to visualize charge distribution and intermolecular interaction hotspots.
- HOMO-LUMO Analysis: Calculate frontier molecular orbitals to assess redox behavior and electronic transitions relevant to optoelectronic applications .
Q. What methodologies are employed to evaluate the biological activity of this compound derivatives, particularly in antimicrobial studies?
- Methodological Answer:
- In vitro assays: Conduct minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Molecular Docking: Use AutoDock Vina to simulate binding interactions with bacterial targets (e.g., DNA gyrase). Validate with MD simulations (AMBER/CHARMM) to assess binding stability.
- Resistance Studies: Perform serial passage experiments to evaluate propensity for resistance development .
Q. In materials science, how is this compound integrated into the design of phosphorescent Ir(III) complexes for OLED applications?
- Methodological Answer:
- Ligand Design: Use the compound as an ancillary ligand to modulate HOMO-LUMO energy gaps. Introduce electron-withdrawing groups (e.g., CF₃) to blue-shift emission spectra.
- Characterization: Analyze photophysical properties via UV-Vis absorption, photoluminescence (PL), and cyclic voltammetry.
- Device Fabrication: Co-deposit the complex with host materials (e.g., CBP) via vacuum sublimation. Measure external quantum efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
